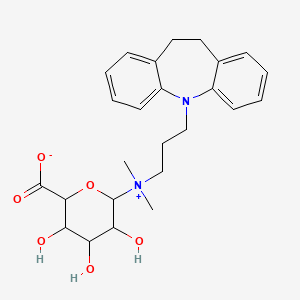![molecular formula C10H14ClN3O2 B15129836 (4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B15129836.png)
(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride is a chemical compound with the molecular formula C10H13N3O2Cl. It is known for its applications in various fields, including neurology and pain management. This compound is particularly interesting due to its unique structure, which includes both hydrazine and oxazolidinone moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride typically involves the reaction of 4-hydrazinobenzoic acid with an appropriate oxazolidinone derivative. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, under controlled temperature conditions . The product is then purified through crystallization or other standard purification techniques.
Industrial Production Methods
On an industrial scale, the production of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The compound is typically produced in large quantities and purified using advanced techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include azides, reduced hydrazine derivatives, and substituted benzyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications.
Applications De Recherche Scientifique
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with enzyme active sites, inhibiting their activity. The oxazolidinone ring can interact with various receptors, modulating their function. These interactions lead to the compound’s effects on neurological pathways and pain perception .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydrazinobenzoic Acid: Similar in structure but lacks the oxazolidinone ring.
Oxazolidinone Derivatives: Compounds like linezolid, which contain the oxazolidinone ring but different substituents.
Uniqueness
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride is unique due to its combination of hydrazine and oxazolidinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C10H14ClN3O2 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H13N3O2.ClH/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9;/h1-4,9,13H,5-6,11H2,(H,12,14);1H |
Clé InChI |
ANOPNEVQPPHZLO-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)O1)CC2=CC=C(C=C2)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B15129754.png)
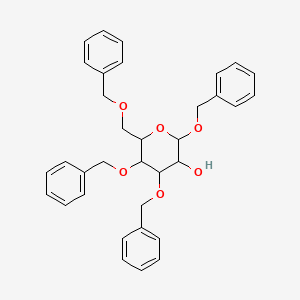
![[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15129770.png)
![Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-](/img/structure/B15129778.png)
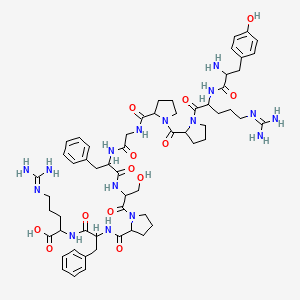
![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15129786.png)
![5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B15129799.png)
![N-[6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B15129803.png)
![Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B15129820.png)
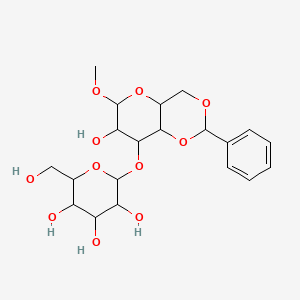
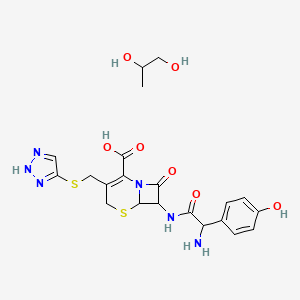
![Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)

